2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide

Catalog No.
S1933528
CAS No.
92435-83-1
M.F
C15H13Cl2NO
M. Wt
294.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetami...

CAS Number

92435-83-1

Product Name

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide

IUPAC Name

2-chloro-N-[(4-chlorophenyl)-phenylmethyl]acetamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,15H,10H2,(H,18,19)

InChI Key

IQUCNXSZNHPPML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CCl

Medicinal Chemistry

Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” is a derivative of phenoxy acetamide. It’s used in medicinal chemistry for the synthesis of new pharmaceutical compounds .

Methods of Application: The compound is synthesized using various chemical techniques and computational chemistry applications. The effects of synthetic, semi-synthetic, and natural biologically active substances are researched based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .

Results or Outcomes: The compound has shown promising results in enhancing the safety and efficacy of pharmaceuticals. It’s part of an ongoing effort to design new derivatives of phenoxy acetamide that could be successful agents in improving life quality .

Parasitology

Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” has been studied for its anti-leishmanial activity against promastigotes of Leishmania mexicana .

Methods of Application: The biological activity of the compound was evaluated using a sulphorhodamine B cytotoxicity test. The integrity of the erythrocytes was evaluated by a lysis test. The anti-trypanosomatid activity was evaluated in vitro, a cell death assay was performed by flow cytometry (IP/Annexin V stain), and a parasite growth recovery assay was performed .

Synthesis of New Pharmaceutical Compounds

Application Summary: This compound is used in the synthesis of new pharmaceutical compounds, particularly derivatives of phenoxy acetamide .

Antifungal, Antioxidant and Antitubercular Activities

Application Summary: New 1,2,3-triazoles derived from naphthols, which include “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide”, have been synthesized and evaluated for their antifungal, antioxidant and antitubercular activities .

Methods of Application: The synthesized triazole derivatives were evaluated using various biological tests. The molecular docking study was also carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of the enzyme and synthesized derivatives .

Results or Outcomes: The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .

Functional Ingredient

Application Summary: “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” is a functional ingredient in the form of an emulsifier, thickener and acidifier .

Methods of Application: This compound is used in various formulations where it acts as an emulsifier, thickener, and acidifier .

Results or Outcomes: The compound has shown effectiveness in its role as an emulsifier, thickener, and acidifier in various formulations .

Anticancer Screening

Application Summary: Synthesized derivatives of “2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide” have been screened for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .

Methods of Application: The anticancer screening of synthesized derivatives was conducted using the SRB assay .

Results or Outcomes: The results of the screening showed promising anticancer activity, suggesting potential for further development of these compounds as therapeutic agents .

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is an organic compound with the molecular formula C15H13Cl2NOC_{15}H_{13}Cl_{2}NO and a molecular weight of approximately 294.18 g/mol. This compound features a chloroacetamide structure, which includes a chloro group and an amide functional group. The presence of both chlorophenyl and phenyl groups contributes to its unique chemical characteristics, making it an interesting subject of study in medicinal chemistry and organic synthesis .

Chloroacetamides can be harmful if swallowed, inhaled, or absorbed through the skin. They can also be irritating to the eyes and skin []. However, specific data on the hazards of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is not available at this time [].

The chemical behavior of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide can be explored through various reactions typical for acetamides, particularly those involving nucleophilic substitutions and electrophilic additions. The chloro group can serve as a leaving group in substitution reactions, allowing for the introduction of different nucleophiles. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine .

The biological activity of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide has been investigated in various contexts. Compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may interact with specific biological targets, although detailed pharmacological profiling is necessary to establish its efficacy and safety in clinical applications .

Synthesis of 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide typically involves the acylation of an appropriate amine with chloroacetyl chloride. This method allows for the introduction of the acetamide functional group while maintaining the integrity of the chlorophenyl and phenyl substituents. Alternative synthetic routes may include coupling reactions or modifications of existing chlorinated compounds through nucleophilic substitution mechanisms .

This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting pain relief or anti-inflammatory pathways. Its unique structure may also make it suitable for research in proteomics and other biochemical studies, where understanding protein interactions is crucial . Furthermore, it could serve as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide are essential to elucidate its mechanism of action and potential therapeutic effects. Investigating its binding affinity to various biological targets, such as enzymes or receptors, can provide insights into its pharmacodynamics. Additionally, assessing its interactions with other drugs may reveal synergistic effects or potential side effects when used in combination therapies .

Several compounds share structural similarities with 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-chloro-N-(4-chlorophenyl)acetamideC8H7Cl2NOC_{8}H_{7}Cl_{2}NOLacks the phenylmethyl group; simpler structure
2-chloro-N-(1-methylethyl)acetamideC11H13Cl2NOC_{11}H_{13}Cl_{2}NOContains isopropyl instead of phenyl groups
2-chloro-N-(3-chlorophenyl)acetamideC8H7Cl2NOC_{8}H_{7}Cl_{2}NOSimilar to 2-chloro-N-(4-chlorophenyl)acetamide but with a different chlorophenyl orientation

Uniqueness: The unique combination of both chlorophenyl and phenyl groups in 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide sets it apart from these similar compounds. This structural feature may influence its biological activity and interaction profile, making it a valuable candidate for further research in drug development .

XLogP3

4

Dates

Modify: 2023-08-16

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